

Structure-Activity Relationship of Thienylaniline Analogs as Kinase Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: 3-(2-Thienyl)aniline

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The thienylaniline scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent kinase inhibitors. Understanding the structure-activity relationship (SAR) of this class of compounds is crucial for the rational design of novel therapeutics with enhanced potency and selectivity. This guide provides a comparative analysis of thienylaniline analogs, summarizing their biological activities, detailing experimental protocols, and visualizing key relationships to aid in drug discovery efforts.

Data Presentation: Comparative SAR of Thienylaniline Analogs

The following table summarizes the *in vitro* activities of representative thienylaniline-containing compounds, primarily focusing on their inhibitory effects on Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases, as well as their anti-proliferative effects on cancer cell lines. The data is compiled from various studies to highlight key SAR trends.

Compo und ID	Core Scaffold	(Aniline Substituent)	R1	R2	Target Kinase	IC50 (nM)	Cell Line	GI50 (µM)
			(Thieno pyrimidine/Quinazoline Substituent)					
1	Anilinoquinazoline	4- 3-bromo	6,7-dimethoxy	EGFR	0.08[1]	A431	<0.01[1]	
2	Anilinoquinazoline	4- 3-chloro- 4-fluoro	6-methoxy- 7-(3-(4-methylpiperazin-1-yl)propoxy)	EGFR	1.9	NCI-H1975	0.018	
3	Thieno[2,3-d]pyrimidine	3-ethynyl	4-(3-chloro-4-fluoroanilino)	EGFR (T790M)	2.7[2]	H1975	0.0027[2]	
4	Thieno[3,2-d]pyrimidine	3-chloro- 4-fluoro	4-(3-ethynylphenylaminophenoxy)-7-methoxy	EGFR	0.6[3]	H1975	0.0035[3]	
5	Anilinoquinoline	4- 3-hydroxy	7-(2-methoxyethoxy)	KDR (VEGFR 2)	<2[4]	HUVEC	0.02	
6	Anilinoquinazoline	4-methyl	7-(pyridin-3-yl)	Flt (VEGFR 1)	10[4]	HUVEC	0.15	
7a	Thieno[2,3- 4-((3-	3-chloro-	4-anilino	EGFR	0.5[5]	HepG2	1.2[5]	

	d]pyrimidi ne	fluoroben zyl)oxy)					
7a	Thieno[2, 3- d]pyrimidi ne	3-chloro- 4-((3- fluoroben zyl)oxy)	4-anilino	EGFR (T790M)	1.1[5]	PC3	2.5[5]

Key SAR Observations:

- Aniline Substitution (R1): Small, lipophilic groups at the meta-position of the aniline ring, such as bromine or chlorine, are generally preferred for potent EGFR inhibition[1][4]. The presence of a hydrogen bond acceptor, like a hydroxyl group, can also enhance potency[4].
- Heterocyclic Core: Both quinazoline and thienopyrimidine cores serve as effective scaffolds. The thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine isomers have been successfully utilized to develop potent inhibitors[3][5].
- Substitution at C6/C7 of Quinazoline/Thienopyrimidine (R2): A wide range of substituents are tolerated at the C7 position, including methoxyethoxy and basic side chains, which can improve solubility and potency[1][4]. Modifications at the C6 position are generally more restricted[4]. For covalent inhibitors, an acrylamide group at the C6 position can target a cysteine residue in the ATP-binding site of EGFR.
- Selectivity: The nature of the substituents on both the aniline and the heterocyclic core can be modulated to achieve selectivity for different kinases, such as EGFR versus VEGFR[4].

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the thienylaniline analogs against specific kinases is typically determined using an in vitro kinase assay.

- Enzyme and Substrate Preparation: Recombinant human EGFR or VEGFR tyrosine kinase domain is used as the enzyme source. A synthetic peptide, such as poly(Glu, Tyr) 4:1, serves as the substrate.

- Reaction Mixture: The assay is performed in a kinase buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, and 0.1 mg/mL BSA).
- Inhibition Assay: The compounds are serially diluted in DMSO and added to the reaction mixture containing the enzyme and substrate. The reaction is initiated by the addition of ATP (e.g., 10 µM).
- Detection: After incubation (e.g., 30 minutes at 30°C), the amount of phosphorylated substrate is quantified. This can be done using various methods, including ELISA with an anti-phosphotyrosine antibody or radiometric assays using [γ -³²P]ATP.
- IC₅₀ Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds is assessed using a cell-based assay, such as the MTT assay.

- Cell Culture: Human cancer cell lines (e.g., A431, H1975, HepG2) are cultured in appropriate media supplemented with fetal bovine serum.
- Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the thienylaniline analogs for a specified period (e.g., 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
- Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

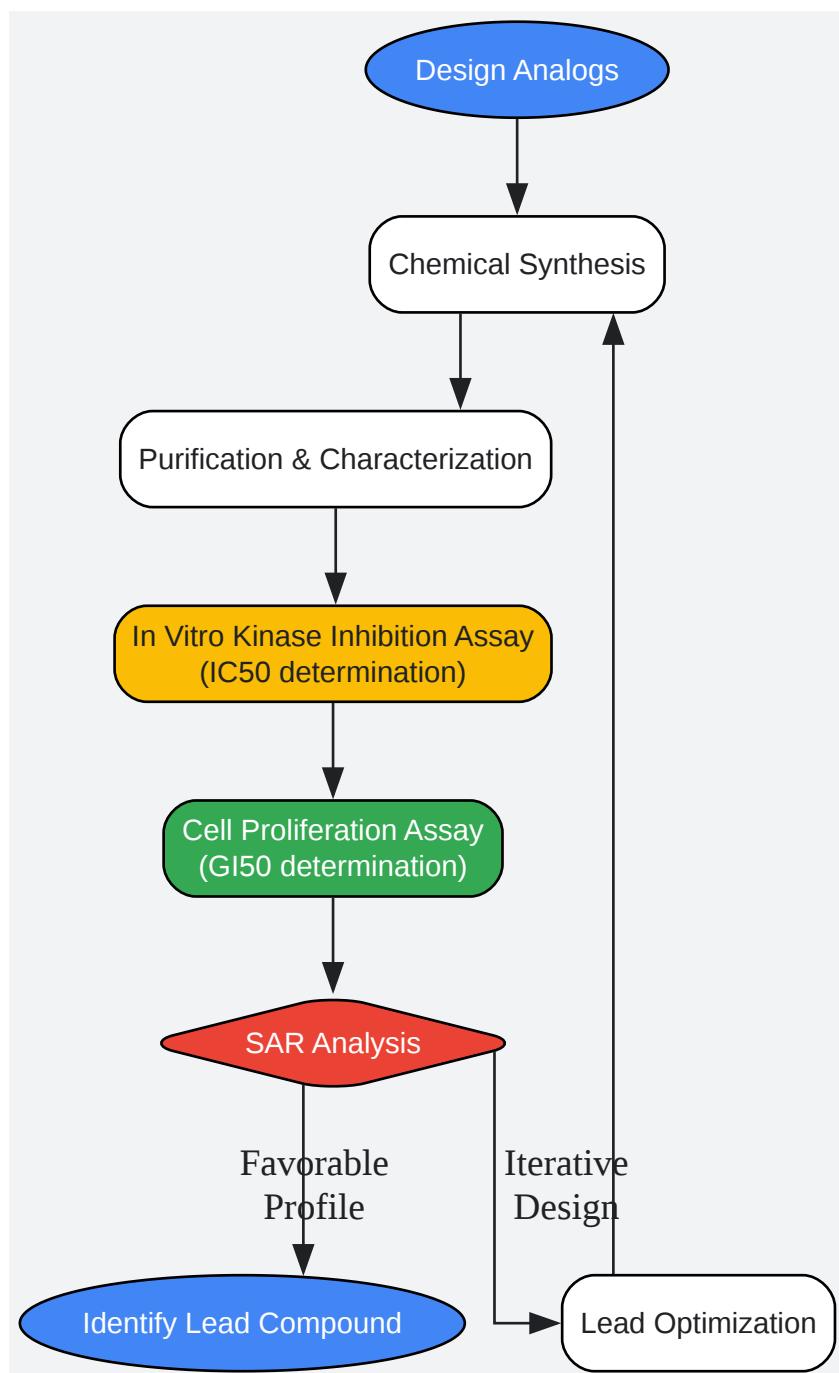
- GI50 Calculation: The concentration of the compound that causes 50% growth inhibition (GI50) is determined from the dose-response curve.

Mandatory Visualizations

General Pharmacophore of Thienylaniline-based Kinase Inhibitors

Caption: General pharmacophore for thienylaniline kinase inhibitors.

Experimental Workflow for SAR Studies



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Caption: Workflow for SAR studies of thienylaniline analogs.

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